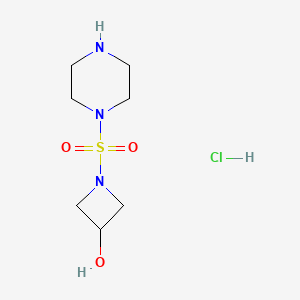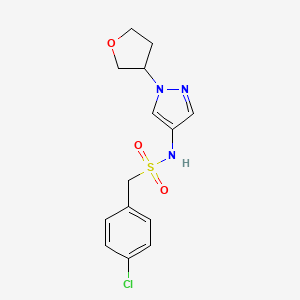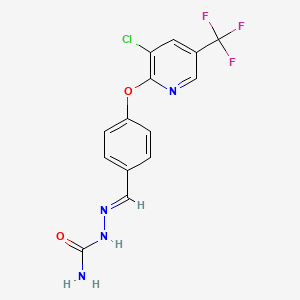
3-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a pyrazolyl group, and an oxadiazole group . These functional groups suggest that the compound could have interesting chemical and physical properties, and potentially useful biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The presence of the oxadiazole and pyrazolyl rings would likely impart a certain degree of rigidity to the molecule, while the methoxyphenyl groups could be involved in various interactions depending on their positioning .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The oxadiazole and pyrazolyl rings might be involved in various reactions, while the methoxyphenyl groups could act as directing groups in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of certain functional groups would all play a role .Applications De Recherche Scientifique
Computational and Pharmacological Potential
A study focused on the computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives, exploring their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The research demonstrated that certain derivatives showed moderate to high affinity in binding assays related to epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), indicating potential for further investigation in these therapeutic areas (Faheem, 2018).
Antibacterial Activity
Another investigation synthesized a series of novel oxadiazole derivatives to study their antibacterial activity. It was found that specific compounds within this series exhibited significant antibacterial activity against a range of bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, highlighting their potential as antibacterial agents (Rai et al., 2009).
Anti-tumor Activities
Research into novel pyrazole derivatives containing 1,3,4-oxadiazole demonstrated that certain compounds exhibited good inhibition activities against Hep G2 cancer cells. This suggests a potential application of these derivatives in developing anti-tumor treatments (Jin, 2014).
Synthesis and Antibacterial Activity of Substituted Oxadiazoles
Studies on the synthesis and antibacterial activity of novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles showed that these compounds possess antibacterial properties. The research indicates these derivatives could be explored further for their utility in fighting bacterial infections (Aghekyan et al., 2020).
Synthesis and Properties of Triazolo-Thiadiazoles
Another area of research focused on the synthesis and properties of compounds combining pyrazole and 1,2,4-triazole structures, aimed at determining their biological potential. This research provides insights into the structural modifications and pharmacological potentials of these heterocyclic compounds (Fedotov et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-24-14-7-3-12(4-8-14)16-11-17(22-21-16)19-20-18(23-26-19)13-5-9-15(25-2)10-6-13/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSLBTFCUFTXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2717583.png)




![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1,2,4-benzotriazine-3-carboxamide;hydrochloride](/img/structure/B2717593.png)
![3-ethyl 6-methyl 2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2717595.png)
![N-(2,5-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2717596.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-fluorophenyl)thiazolidine-3-carboxamide](/img/structure/B2717598.png)
![2-{Methyl[2-(methylamino)ethyl]amino}ethan-1-ol dihydrochloride](/img/structure/B2717599.png)
![N-benzyl-N'-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]ethanediamide](/img/structure/B2717602.png)
